Mitotane

Description

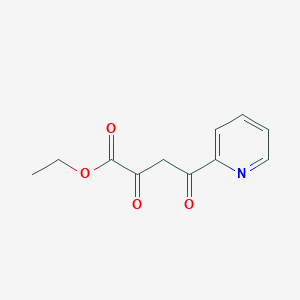

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBOIMRXGHLCPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl4 | |

| Record name | O,P'-DDD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020372 | |

| Record name | 1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O,p'-ddd is a colorless powder. (NTP, 1992), Solid | |

| Record name | O,P'-DDD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mitotane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992), Sol in ethanol, isooctane, carbon tetrachloride, In water, 0.10 mg/L at 25 °C, 9.42e-06 g/L | |

| Record name | O,P'-DDD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mitotane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00648 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MITOTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mitotane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

1.94X10-6 mm Hg at 25 °C | |

| Record name | MITOTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from pentane or methanol | |

CAS No. |

53-19-0 | |

| Record name | O,P'-DDD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mitotane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mitotane [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mitotane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00648 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | mitotane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | mitotane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mitotane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MITOTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78E4J5IB5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MITOTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mitotane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171 to 172 °F (NTP, 1992), 77 °C | |

| Record name | O,P'-DDD | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mitotane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00648 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MITOTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mitotane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Serendipitous Journey of an Insecticide Byproduct to a Targeted Adrenolytic Agent: A Technical Guide to the Discovery and History of Mitotane

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of mitotane (B1677208) as an adrenolytic agent. Designed for researchers, scientists, and drug development professionals, this document details the pivotal experiments, quantitative data, and biological pathways that underpin its use in treating adrenocortical carcinoma (ACC) and Cushing's syndrome.

Introduction: From Insecticide to Adrenal Toxin

This compound, chemically known as o,p'-DDD (1,1-(o,p'-dichlorodiphenyl)-2,2-dichloroethane), is a derivative of the insecticide dichlorodiphenyltrichloroethane (DDT). Its journey into the realm of medicine was serendipitous, beginning with observations of adrenal gland atrophy in dogs exposed to technical DDT in the late 1940s. This discovery paved the way for its investigation as a targeted adrenolytic agent. Initially introduced for the treatment of inoperable adrenocortical carcinoma in 1960, this compound remains a cornerstone of therapy for this rare and aggressive cancer.[1] It is also used off-label for the management of Cushing's syndrome.[2]

The adrenolytic activity of this compound is attributed to its selective toxicity towards the adrenal cortex.[3] Its mechanism of action, while not entirely elucidated, involves a multi-pronged attack on adrenal cell function, leading to both cytostatic and cytotoxic effects. This guide will delve into the historical milestones, quantitative efficacy, and the intricate molecular pathways affected by this unique pharmaceutical agent.

A Historical Timeline of Key Discoveries

The development of this compound as a clinical agent was a gradual process, marked by key observational and experimental findings. The following timeline highlights the critical steps in its evolution:

-

Late 1940s: Pathologists observe adrenal cortical atrophy in dogs chronically exposed to the insecticide DDT. This unexpected finding sparks interest in the potential for a selective adrenal toxin.

-

1949: Nelson and Woodard investigate the effects of DDD (dichlorodiphenyldichloroethane), a metabolite of DDT, and identify the o,p'-isomer (o,p'-DDD, later known as this compound) as the active compound responsible for the adrenocorticolytic effects.

-

1959-1960: The first clinical trials of this compound in patients with metastatic adrenocortical carcinoma are conducted by Bergenstal and Hertz. These pioneering studies demonstrate tumor regression and a reduction in steroid hormone production, leading to its introduction into clinical practice.[1]

-

1970: The U.S. Food and Drug Administration (FDA) approves this compound for the treatment of inoperable adrenocortical carcinoma.[4]

-

1980s-1990s: Further studies explore the use of this compound in Cushing's syndrome, demonstrating its efficacy in controlling hypercortisolism.[2] Research also begins to unravel the molecular mechanisms underlying its action, focusing on mitochondrial dysfunction and steroidogenesis inhibition.

-

2000s-Present: Advances in molecular biology lead to the identification of specific molecular targets of this compound, including the induction of endoplasmic reticulum (ER) stress and the inhibition of Sterol-O-acyl transferase 1 (SOAT1).[5][6] Clinical research continues to optimize its use in combination with other chemotherapeutic agents and in the adjuvant setting.

Quantitative Data on this compound's Adrenolytic Activity

The efficacy of this compound has been quantified in both preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of this compound in Adrenocortical Carcinoma Cell Lines

| Cell Line | IC50 (µM) | Experimental Conditions | Reference |

| HAC-15 (control) | 39.4 ± 6.2 | MTT assay, long-term pulsed treatment | [7][8] |

| HAC-15 (resistant) | 102.2 ± 7.3 | MTT assay, long-term pulsed treatment | [7][8] |

| NCI-H295R | 11.7 (95% CI: 8.9–15.4) | Viability assay, 24h treatment | [4] |

| SW-13 (without serum) | 10.83 (95% CI: 8.579 to 13.66) | Viability assay, 24h treatment | [4] |

| SW-13 (with 10% FBS) | 121.4 (95% CI: 85.43 to 172.4) | Viability assay, 24h treatment | [4] |

| NCI-H295 | EC50 for cortisol inhibition: 9.4 | Dose-finding experiments | [9] |

| NCI-H295 | EC50 for apoptosis: 11.9 | Dose-finding experiments | [9] |

Table 2: Clinical Efficacy of this compound in Adrenocortical Carcinoma (ACC)

| Study/Trial | Treatment Regimen | Number of Patients | Objective Response Rate | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |

| Retrospective (Advanced ACC) | This compound Monotherapy | 127 | 20.5% | 4.1 months | 18.5 months | [10][11] |

| FIRM-ACT | Etoposide, Doxorubicin, Cisplatin + this compound (EDP-M) | 304 (total) | 23.2% | 5.0 months | 14.8 months | [1] |

| FIRM-ACT | Streptozocin + this compound (Sz-M) | 304 (total) | 9.2% | 2.1 months | 12.0 months | [1] |

| ADIUVO (Low-risk adjuvant) | This compound vs. Observation | 91 | N/A | 5-year RFS rate ~75% (in the minority of low-risk patients) | N/A | [1] |

Table 3: Clinical Efficacy of this compound in Cushing's Disease

| Study | Number of Patients | Remission Rate | Median Time to Remission | Mean Daily Dose at Remission | Recurrence Rate | Reference |

| Baudry et al. (2012) | 76 | 72% | 6.7 months | 2.6 ± 1.1 g | 71% (of those with durable remission) | [12][13] |

| Retrospective (not treated with radiotherapy) | 66 | 70% | ~6 months | Median: 2.6 g | Relapse occurred in 50-60% after withdrawal | [2] |

Key Experimental Protocols

The understanding of this compound's adrenolytic action is built upon a foundation of key in vitro and in vivo experiments. Below are detailed methodologies for some of these pivotal studies.

Assessment of this compound's Effect on Cell Viability and Apoptosis

Objective: To determine the cytotoxic and pro-apoptotic effects of this compound on adrenocortical carcinoma cells.

Methodology:

-

Cell Culture: Human adrenocortical carcinoma cell lines (e.g., NCI-H295R, SW-13) are cultured in appropriate media (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 0 to 100 µM) or vehicle control (e.g., DMSO).

-

Viability Assay (MTT Assay):

-

After a defined incubation period (e.g., 24, 48, or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

-

-

Apoptosis Assay (Caspase-3/7 Activity):

-

Following this compound treatment, a luminogenic caspase-3/7 substrate is added to the cells.

-

The plate is incubated at room temperature to allow for caspase cleavage of the substrate, which generates a luminescent signal.

-

Luminescence is measured using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.[14][15]

-

-

Data Analysis: IC50 values (the concentration of this compound that inhibits cell growth by 50%) are calculated from the dose-response curves using appropriate statistical software.

Evaluation of this compound's Impact on Steroidogenesis

Objective: To investigate the inhibitory effect of this compound on the production of steroid hormones.

Methodology:

-

Cell Culture and Treatment: NCI-H295R cells, which are capable of steroidogenesis, are cultured as described above and treated with different concentrations of this compound.

-

Sample Collection: After the treatment period (e.g., 48 hours), the cell culture supernatant is collected.

-

Steroid Hormone Quantification: The concentrations of steroid hormones (e.g., cortisol, dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS), progesterone) in the supernatant are measured using techniques such as:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly specific and sensitive method allows for the precise quantification of multiple steroids simultaneously.[16]

-

Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits can be used to measure the concentration of specific hormones.

-

-

Gene Expression Analysis (qPCR):

-

RNA is extracted from the this compound-treated cells.

-

Reverse transcription is performed to synthesize cDNA.

-

Quantitative PCR (qPCR) is carried out using primers specific for genes involved in steroidogenesis (e.g., STAR, CYP11A1, CYP17A1, CYP11B1, CYP11B2).

-

The relative expression of these genes is normalized to a housekeeping gene (e.g., GAPDH). A decrease in the expression of these genes indicates inhibition of the steroidogenic pathway at the transcriptional level.[3][14]

-

Investigation of this compound-Induced Mitochondrial Dysfunction

Objective: To assess the effects of this compound on mitochondrial integrity and function.

Methodology:

-

Cell Culture and Treatment: Adrenocortical cells (e.g., H295R, SW13) are treated with this compound.

-

Mitochondrial Respiratory Chain Activity:

-

Mitochondria are isolated from treated and control cells by differential centrifugation.

-

The activity of the different complexes of the electron transport chain (Complex I-V) is measured spectrophotometrically using specific substrates and inhibitors. A decrease in the activity of specific complexes, such as Complex IV (cytochrome c oxidase), indicates mitochondrial dysfunction.[17]

-

-

Mitochondrial Membrane Potential (ΔΨm) Measurement:

-

Cells are incubated with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., JC-1 or TMRM).

-

The fluorescence is analyzed by flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity indicates depolarization of the mitochondrial membrane, a hallmark of mitochondrial dysfunction.

-

-

Electron Microscopy:

-

Treated and control cells are fixed, processed, and embedded for transmission electron microscopy (TEM).

-

Ultrathin sections are examined to visualize mitochondrial morphology. This compound-induced damage may manifest as swollen mitochondria, disorganized cristae, and rupture of the mitochondrial membranes.

-

Analysis of this compound-Induced Endoplasmic Reticulum (ER) Stress

Objective: To determine if this compound induces ER stress in adrenocortical cells.

Methodology:

-

Cell Culture and Treatment: H295R cells are treated with this compound.

-

Gene Expression Analysis (RNA-seq or qPCR):

-

RNA is extracted from the cells, and gene expression profiling is performed using RNA sequencing (RNA-seq) or qPCR.

-

The expression of key ER stress marker genes is analyzed, including ATF4, ATF3, DDIT3 (CHOP), and the splicing of XBP1. An upregulation of these genes is indicative of ER stress.[9][18]

-

-

Protein Expression Analysis (Western Blot):

-

Protein lysates are prepared from treated and control cells.

-

Western blotting is performed using antibodies against key ER stress proteins, such as phosphorylated eIF2α, ATF4, and CHOP. An increase in the levels of these proteins confirms the activation of the ER stress response.[5]

-

-

Lipid Analysis (Lipidomics):

-

To investigate the underlying cause of ER stress, lipidomic analyses are performed on cell extracts using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

Changes in the levels of free cholesterol, cholesterol esters, and other lipids are quantified. An accumulation of free cholesterol is a known trigger of ER stress.[5]

-

Signaling Pathways and Mechanisms of Action

This compound's adrenolytic effect is a consequence of its interference with multiple critical cellular pathways. The following diagrams illustrate the key mechanisms.

Inhibition of Steroidogenesis

This compound disrupts the production of adrenal steroids at multiple levels. It directly inhibits key enzymes in the steroidogenic pathway and also downregulates the expression of genes encoding these enzymes.

Caption: this compound's inhibition of key steroidogenic enzymes.

Induction of Mitochondrial Dysfunction and Apoptosis

This compound is actively metabolized within adrenal mitochondria, leading to the formation of reactive metabolites that cause mitochondrial damage, disrupt the electron transport chain, and ultimately trigger apoptosis.

Caption: this compound-induced mitochondrial dysfunction leading to apoptosis.

Endoplasmic Reticulum Stress and Lipotoxicity

A key mechanism of this compound's action is the inhibition of the enzyme SOAT1, which is crucial for esterifying free cholesterol. This leads to an accumulation of toxic levels of free cholesterol, inducing ER stress and subsequent apoptosis.

Caption: this compound-induced ER stress via SOAT1 inhibition and lipotoxicity.

Conclusion and Future Directions

From its unexpected discovery as a byproduct of an insecticide to its current role as a targeted therapy for a rare and aggressive cancer, the story of this compound is a testament to the power of scientific observation and investigation. While its precise mechanisms of action are still being fully unraveled, it is clear that its adrenolytic effects stem from a multi-faceted attack on adrenal cell biology, including the disruption of steroidogenesis, induction of mitochondrial dysfunction, and the triggering of ER stress-mediated apoptosis.

Future research will likely focus on several key areas:

-

Identifying Biomarkers of Response: To better predict which patients will benefit from this compound therapy, further research into biomarkers, such as the expression levels of SOAT1, is needed.

-

Overcoming Resistance: Understanding the mechanisms by which some tumors become resistant to this compound will be crucial for developing strategies to overcome this challenge.

-

Combination Therapies: Continued investigation into the synergistic effects of this compound with other chemotherapeutic agents and targeted therapies holds promise for improving outcomes for patients with adrenocortical carcinoma.

-

Reducing Toxicity: The significant side-effect profile of this compound remains a clinical challenge. The development of novel drug delivery systems or more targeted derivatives could help to improve its therapeutic index.

This technical guide has provided a comprehensive overview of the discovery, history, and scientific understanding of this compound as an adrenolytic agent. The continued exploration of its unique properties will undoubtedly lead to further advancements in the treatment of adrenal diseases.

References

- 1. A review of this compound in the management of adrenocortical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of “old” pharmacological agents in the treatment of Cushing’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of this compound in Adrenocortical Carcinoma – Review and State of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Molecular Mechanisms of this compound Action in Adrenocortical Cancer Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Generation and characterization of a this compound-resistant adrenocortical cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Generation and characterization of a this compound-resistant adrenocortical cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. endocrine-abstracts.org [endocrine-abstracts.org]

- 10. academic.oup.com [academic.oup.com]

- 11. This compound Monotherapy in Patients With Advanced Adrenocortical Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficiency and tolerance of this compound in Cushing's disease in 76 patients from a single center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The effect of this compound on viability, steroidogenesis and gene expression in NCI‑H295R adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Identifying this compound-induced mitochondria-associated membranes dysfunctions: metabolomic and lipidomic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound alters mitochondrial respiratory chain activity by inducing cytochrome c oxidase defect in human adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound activates ATF4/ATF3 axis triggering endoplasmic reticulum stress in adrenocortical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Mitotane in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitotane (B1677208) (o,p'-DDD) is the only FDA-approved drug for the treatment of adrenocortical carcinoma (ACC).[1] Despite its clinical use for decades, the precise molecular mechanisms underlying its therapeutic effects are still being elucidated. This technical guide provides a comprehensive overview of the known molecular targets of this compound in cancer cells, with a primary focus on ACC. It aims to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology and adrenal cancer therapeutics. This document details the impact of this compound on steroidogenesis, lipid metabolism, and the induction of apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Molecular Targets and Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily targeting the adrenal cortex.[2][3] Its actions can be broadly categorized into three main areas: inhibition of steroidogenesis, disruption of lipid metabolism, and induction of apoptosis.[2][4]

Inhibition of Steroidogenesis

A primary and well-established effect of this compound is the potent inhibition of steroid hormone production in the adrenal cortex.[3][5] This is achieved through the direct inhibition of key enzymes in the steroidogenic pathway and the downregulation of genes encoding these enzymes.

Key Enzymatic Targets:

-

CYP11A1 (Cholesterol side-chain cleavage enzyme): Catalyzes the initial and rate-limiting step in steroidogenesis, the conversion of cholesterol to pregnenolone. This compound has been shown to inhibit CYP11A1 activity.[3]

-

CYP11B1 (11β-hydroxylase): Essential for the final step of cortisol synthesis.[2]

-

CYP17A1 (17α-hydroxylase/17,20-lyase): A crucial enzyme in the synthesis of both cortisol and adrenal androgens.[1][3]

-

CYP21A2 (21-hydroxylase): Involved in the synthesis of cortisol and aldosterone.

-

HSD3B1 and HSD3B2 (3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase): Necessary for the production of all active steroid hormones.

This compound's inhibitory effect extends to the transcriptional level, where it has been observed to decrease the mRNA levels of CYP11A1 and CYP17A1 in ACC cell lines.[1][3]

Disruption of Lipid Metabolism and Induction of Endoplasmic Reticulum (ER) Stress

Recent studies have highlighted the critical role of this compound in disrupting lipid homeostasis, particularly cholesterol metabolism, as a key mechanism of its cytotoxicity.

Primary Target:

-

Sterol-O-Acyltransferase 1 (SOAT1): This enzyme is responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. This compound has been identified as an inhibitor of SOAT1.[6] Inhibition of SOAT1 leads to an accumulation of toxic free cholesterol in the endoplasmic reticulum (ER), inducing ER stress and subsequently triggering apoptosis.[6]

The accumulation of free cholesterol and the induction of ER stress are considered central to the adrenolytic activity of this compound.[6]

Induction of Apoptosis

This compound induces programmed cell death, or apoptosis, in ACC cells through the activation of the intrinsic mitochondrial pathway.[3][7]

Key Apoptotic Mediators:

-

Caspase-3 and Caspase-7: These are executioner caspases that, once activated, cleave a broad range of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. This compound treatment leads to a significant increase in the activity of caspase-3 and -7 in ACC cells.[3][8]

-

Bcl-2 family proteins: this compound is thought to modulate the balance of pro- and anti-apoptotic Bcl-2 family proteins, favoring the release of cytochrome c from the mitochondria.[7] Specifically, it has been shown to affect the expression of the pro-apoptotic gene Bid.[7]

-

PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a key DNA repair enzyme that is cleaved and inactivated by caspases during apoptosis. The detection of cleaved PARP is a reliable marker of apoptosis.

Modulation of Signaling Pathways

This compound also influences several signaling pathways that are critical for the growth and survival of ACC cells.

-

Steroidogenic Factor 1 (SF-1): A nuclear receptor that is a master regulator of adrenal development and steroidogenesis. While direct binding of this compound to SF-1 has not been conclusively demonstrated, this compound treatment can affect the expression of SF-1 target genes.

-

Transforming Growth Factor β1 (TGF-β1): this compound has been shown to inhibit the expression of the TGFB1 gene, which encodes a potent inhibitor of cell proliferation and steroidogenesis.[3]

-

Protein Kinase A (PKA) Signaling: The mRNA levels of PRKAR1A, a regulatory subunit of PKA involved in the activation of steroidogenesis, are reduced following this compound treatment.[3]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the effects of this compound on cancer cell viability and other key molecular parameters.

Table 1: IC50 Values of this compound in Adrenocortical Carcinoma (ACC) Cell Lines

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |

| NCI-H295R | MTT | 24 | ~62.5 | [4] |

| NCI-H295R | WST-1 | - | 18.1 | [9] |

| NCI-H295R | - | 24 | 11.7 | [10] |

| HAC-15 (sensitive) | MTT | 72 | 39.4 ± 6.2 | [11][12] |

| HAC-15 (resistant) | MTT | 72 | 102.2 ± 7.3 | [11][12] |

Table 2: Effect of this compound on Caspase-3/7 Activity in NCI-H295R Cells

| This compound Concentration (µM) | Incubation Time (hours) | Fold Increase in Caspase-3/7 Activity | Reference |

| 62.5 | 24 | ~2.0 | [8] |

| 100 | 24 | ~2.5 | [8] |

Table 3: Effect of this compound on Steroidogenic Enzyme mRNA Expression in NCI-H295R Cells

| Gene | This compound Concentration (µM) | Incubation Time (hours) | Fold Change in mRNA Expression | Reference |

| CYP11A1 | 62.5 | 24 | Decrease | [1][3] |

| CYP17A1 | 62.5 | 24 | Decrease | [1][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assays (MTT/WST-1/CellTiter-Glo®)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Principle: These colorimetric or luminescent assays measure the metabolic activity of viable cells. A reduction in signal indicates a decrease in cell viability.

Protocol (General):

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 104 to 1 x 105 cells/well and allow them to adhere overnight.[13]

-

Treatment: Treat the cells with a range of this compound concentrations (e.g., 0-200 µM) for the desired incubation period (e.g., 24, 48, or 72 hours).[13]

-

Assay Reagent Addition: Add the respective assay reagent (MTT, WST-1, or CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for a specified time (e.g., 4 hours for MTT) to allow for the conversion of the substrate by viable cells.

-

Signal Measurement: Measure the absorbance (for MTT/WST-1) or luminescence (for CellTiter-Glo®) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

Objective: To quantify the activity of executioner caspases as a measure of apoptosis.

Principle: This is a luminescent assay that uses a proluminescent caspase-3/7 substrate. Cleavage of the substrate by active caspases generates a luminescent signal that is proportional to caspase activity.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for cell viability assays.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

-

Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a microplate reader.

-

Data Analysis: Express the results as a fold change in caspase activity relative to the untreated control.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To measure the relative mRNA levels of target genes in response to this compound treatment.

Principle: qPCR is a highly sensitive technique that amplifies and quantifies specific DNA sequences in real-time. By reverse transcribing mRNA to cDNA, it can be used to determine the expression levels of genes of interest.

Protocol:

-

RNA Extraction: Isolate total RNA from this compound-treated and control cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction Setup: Prepare a qPCR reaction mix containing cDNA, gene-specific primers, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe.

-

Primer Sequences:

-

Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[2]

-

Data Analysis: Determine the cycle threshold (Ct) values for the target genes and a reference gene (e.g., GAPDH, ACTB). Calculate the relative gene expression using the ΔΔCt method.

Western Blot Analysis for Protein Expression

Objective: To detect and quantify the expression of specific proteins in this compound-treated cells.

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size using gel electrophoresis and transferred to a membrane.

Protocol (for PARP cleavage):

-

Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP (e.g., rabbit anti-cleaved PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Measurement of Intracellular Free Cholesterol (Filipin Staining)

Objective: To visualize and semi-quantify the accumulation of unesterified cholesterol in cells.

Principle: Filipin is a fluorescent polyene antibiotic that binds specifically to free cholesterol, allowing for its detection by fluorescence microscopy.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

-

Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.[3]

-

Quenching: Quench unreacted aldehyde groups with 1.5 mg/mL glycine (B1666218) in PBS for 10 minutes.[3]

-

Staining: Incubate the cells with Filipin III staining solution (e.g., 0.05 mg/mL in PBS with 10% FBS) for 2 hours in the dark.[3]

-

Washing: Wash the cells three times with PBS.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope with excitation at 340-380 nm and emission at 385-470 nm.[3]

Measurement of Total Cholesterol (Amplex® Red Cholesterol Assay)

Objective: To quantify the total cholesterol content in cell lysates.

Principle: This is an enzyme-coupled fluorometric assay. Cholesteryl esters are hydrolyzed to cholesterol, which is then oxidized to produce hydrogen peroxide (H2O2). H2O2 reacts with the Amplex® Red reagent in the presence of horseradish peroxidase (HRP) to generate the highly fluorescent product, resorufin.

Protocol:

-

Lipid Extraction: Extract lipids from cell lysates using a chloroform:methanol (2:1) or hexane:isopropanol (3:2) solvent system.[6]

-

Solvent Evaporation: Evaporate the organic solvent to dryness.

-

Resuspension: Resuspend the dried lipids in the 1X Reaction Buffer provided in the kit.[6]

-

Assay Reaction: Set up a reaction in a 96-well plate containing the resuspended lipid samples, cholesterol standards, and the Amplex® Red working solution (containing Amplex® Red reagent, HRP, cholesterol oxidase, and cholesterol esterase).[1]

-

Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.[1]

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at ~571 nm and emission at ~585 nm.[1]

-

Data Analysis: Calculate the cholesterol concentration in the samples based on the standard curve.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathways and experimental workflows discussed in this guide.

Caption: this compound's inhibition of key enzymes in the steroidogenesis pathway.

Caption: this compound inhibits SOAT1, leading to free cholesterol accumulation, ER stress, and apoptosis.

Caption: this compound-induced intrinsic pathway of apoptosis.

Caption: Experimental workflow for quantitative real-time PCR (qPCR).

Conclusion

This compound remains a cornerstone in the management of adrenocortical carcinoma. Its therapeutic efficacy stems from a complex interplay of molecular actions, including the profound inhibition of steroidogenesis, the disruption of cholesterol homeostasis leading to ER stress, and the induction of apoptosis. This guide has provided a detailed overview of these molecular targets, supported by quantitative data and experimental protocols, to aid researchers in their efforts to further unravel the mechanisms of this compound action and to develop novel therapeutic strategies for ACC and potentially other cancers. A thorough understanding of these molecular targets is crucial for optimizing this compound therapy, identifying biomarkers of response, and designing rational combination therapies to improve patient outcomes.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. SOAT1 regulates cholesterol metabolism to induce EMT in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zenodo.org [zenodo.org]

- 4. Invitrogen Amplex Red Cholesterol Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. Amplex™ Red Cholesterol Assay Kit - FAQs [thermofisher.com]

- 7. abcam.cn [abcam.cn]

- 8. researchgate.net [researchgate.net]

- 9. (A12216) Amplex™ Red Cholesterol Assay Kit - Thermo Scientific - CiteAb [citeab.com]

- 10. Visualization of cholesterol deposits in lysosomes of Niemann-Pick type C fibroblasts using recombinant perfringolysin O - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. origene.com [origene.com]

- 13. researchgate.net [researchgate.net]

The Adrenolytic Agent Mitotane: A Deep Dive into its Pharmacodynamic Landscape

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitotane (B1677208), an adrenal cytotoxic agent, remains a cornerstone in the management of adrenocortical carcinoma (ACC). Its therapeutic efficacy is intrinsically linked to its complex pharmacodynamic profile, which encompasses direct cytotoxicity to adrenal cortex cells and potent inhibition of steroidogenesis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound and its principal metabolites, o,p'-DDA and o,p'-DDE. We will dissect its impact on key enzymatic pathways, cellular organelles, and signaling cascades. Quantitative data are systematically presented in tabular format to facilitate comparative analysis. Furthermore, detailed experimental protocols for key assays are provided, alongside illustrative diagrams generated using Graphviz to visualize the intricate molecular interactions and experimental workflows.

Introduction

This compound (o,p'-DDD) is an isomer of the insecticide DDT and the only approved pharmaceutical agent for the treatment of adrenocortical carcinoma.[1] Its clinical utility is, however, accompanied by a narrow therapeutic window, with plasma concentrations needing to be maintained between 14 and 20 mg/L for optimal anti-tumor effect while minimizing severe neurological toxicities.[2] The pharmacodynamics of this compound are multifaceted, involving both direct adrenolytic effects and profound disruption of steroid hormone biosynthesis.[3][4] This guide will elucidate the current understanding of how this compound and its metabolites exert their effects at the molecular and cellular levels.

Mechanism of Action

The primary mechanism of action of this compound is the selective destruction of adrenal cortex cells, particularly in the zona fasciculata and reticularis, leading to impaired steroidogenesis.[2] This is achieved through a combination of mitochondrial-mediated apoptosis and direct enzyme inhibition.[3][4]

Inhibition of Steroidogenesis

This compound significantly curtails the production of cortisol and other adrenal steroids by targeting several key enzymes in the steroidogenic pathway.[3][5] This inhibition occurs at both the transcriptional and functional levels.[3]

The initial and rate-limiting step in steroidogenesis, the conversion of cholesterol to pregnenolone, is catalyzed by the cholesterol side-chain cleavage enzyme (CYP11A1). This compound has been shown to directly bind to and inhibit the function of CYP11A1.[3] It also downregulates the expression of the steroidogenic acute regulatory (StAR) protein, which is crucial for transporting cholesterol into the mitochondria where CYP11A1 resides.[3][6]

Further down the pathway, this compound inhibits the activity of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step in cortisol synthesis.[5] Additionally, it has been reported to downregulate the expression of 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (HSD3B2) and steroid 21-hydroxylase (CYP21A2).[3]

Mitochondrial Disruption

Mitochondria are a primary target of this compound's cytotoxic effects.[3][4] The drug is known to accumulate in these organelles, leading to a cascade of detrimental events. This compound can cause depolarization and rupture of the mitochondrial membranes, disrupting the electron transport chain and ATP production.[2][3] This mitochondrial dysfunction is a key trigger for the intrinsic apoptotic pathway.

Other Cellular Effects

Recent studies have identified Sterol-O-acyl transferase 1 (SOAT1) as a key molecular target of this compound.[7] SOAT1 is an enzyme involved in the esterification and storage of cholesterol. Inhibition of SOAT1 by this compound leads to an accumulation of free cholesterol, inducing endoplasmic reticulum (ER) stress and ultimately apoptosis.[7]

This compound has also been shown to modulate the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[8]

Pharmacodynamics of Metabolites

This compound is metabolized in the liver to two main metabolites: 1,1-(o,p'-dichlorodiphenyl) acetic acid (o,p'-DDA) and 1,1-(o,p'-dichlorodiphenyl)-2,2-dichloroethene (o,p'-DDE).[1] The pharmacodynamic activity of these metabolites is a subject of ongoing research.

Some studies suggest that metabolic activation is required for this compound's adrenolytic activity, with the formation of an acyl chloride intermediate that can covalently bind to mitochondrial proteins.[9] While o,p'-DDA has been proposed as an active metabolite, other studies have found it to have minimal antitumor effects.[10] The role of o,p'-DDE is also being investigated, with some evidence suggesting it may contribute to the overall therapeutic effect.[11]

Quantitative Pharmacodynamic Data

The following tables summarize the available quantitative data on the pharmacodynamics of this compound.

| Parameter | Value | Cell Line/System | Reference |

| Therapeutic Plasma Concentration | 14-20 mg/L (approx. 40-60 µM) | Human | [2] |

| IC50 for Cell Viability (24h) | 76.56 µM | H295R cells | [11] |

| IC50 for Cell Viability (48h) | 68.92 µM | H295R cells | [11] |

| EC50 for Cortisol Secretion Inhibition | 19.1 µM | NCI-H295 cells | [1] |

| EC50 for Apoptosis Induction (72h) | 23.8 µM | NCI-H295 cells | [1] |

| IC50 for SOAT1 Inhibition | 21 µM | ER resident enzyme | [1] |

Table 1: Key Pharmacodynamic Parameters of this compound

| Metabolite | Parameter | Value | Cell Line/System | Reference |

| o,p'-DDE | IC50 for Estrogen Receptor Binding | 3.2 µM | Rainbow trout estrogen receptors | [12] |

Table 2: Pharmacodynamic Parameters of this compound Metabolites

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on adrenocortical carcinoma cells.

Materials:

-

NCI-H295R cells

-

DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed NCI-H295R cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO only).

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Steroidogenesis Assay

Objective: To quantify the effect of this compound on cortisol and DHEAS secretion.

Materials:

-

NCI-H295R cells

-

DMEM/F12 medium

-

This compound

-

ELISA kits for cortisol and DHEAS

-

24-well plates

Procedure:

-

Seed NCI-H295R cells in 24-well plates.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Collect the culture medium from each well.

-

Measure the concentration of cortisol and DHEAS in the collected medium using specific ELISA kits according to the manufacturer's instructions.

-

Normalize the hormone concentrations to the total protein content of the cells in each well.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

Objective: To assess the effect of this compound on mitochondrial membrane potential.

Materials:

-

Adherent cells (e.g., HAC15 or WM266-4)

-

This compound

-

JC-1 staining solution

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture cells on glass coverslips or in appropriate plates.

-

Treat the cells with this compound for a specified time (e.g., 24 hours).

-

Incubate the cells with JC-1 staining solution according to the manufacturer's protocol. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low potential, JC-1 remains as monomers and fluoresces green.

-

Visualize the cells under a fluorescence microscope or quantify the fluorescence using a flow cytometer.

-

A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.

Visualizing Molecular Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: Adrenal Steroidogenesis Pathway.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The effect of this compound on viability, steroidogenesis and gene expression in NCI‑H295R adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Interactions of 2,2-bis(p-chlorophenyl)-1,1-dichloroethylene with mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identifying this compound-induced mitochondria-associated membranes dysfunctions: metabolomic and lipidomic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound induces mitochondrial membrane depolarization and apoptosis in thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medium.com [medium.com]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Mitotane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitotane (B1677208), chemically known as 1,1-dichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethane (o,p'-DDD), is a derivative of the insecticide dichlorodiphenyltrichloroethane (DDT).[1][2] It is an orphan drug primarily used for the treatment of inoperable adrenocortical carcinoma (ACC), where it functions as an adrenal cytotoxic agent.[2][3] Despite its clinical use for several decades, its precise mechanism of action is still under investigation, though it is known to directly suppress the adrenal cortex and alter the peripheral metabolism of steroids.[4] This guide provides a detailed overview of the synthesis, chemical properties, and relevant experimental protocols for this compound, intended to support research and development efforts.

Synthesis of this compound

This compound (o,p'-DDD) is an isomer of dichlorodiphenyldichloroethane (DDD) and a metabolite of DDT.[1] While various isomers exist, the o,p'-DDD form is the active pharmaceutical ingredient. Synthesis generally involves the condensation of a substituted chlorobenzene (B131634) with dichloroacetaldehyde. A more specific laboratory-scale synthesis involves the reduction of a DDT isomer.

A documented method for synthesizing a radiolabeled version, β-³H-mitotane, involves the reduction of 1-(2-chlorophenyl)-1-(4-chlorophenyl)-2,2,2-trichloroethane (o,p'-DDT) using an aluminium-mercuric chloride couple in the presence of tritiated water (³H₂O).[5] This method provides a valuable tool for metabolic studies.

Experimental Protocol: Synthesis of β-³H-Mitotane[5]

Objective: To synthesize β-³H-mitotane via reduction for use in metabolic assays.

Materials:

-

1-(2-chlorophenyl)-1-(4-chlorophenyl)-2,2,2-trichloroethane (o,p'-DDT)

-

Aluminum foil

-

Mercuric chloride (HgCl₂)

-

Tritiated water (³H₂O)

-

Diethyl ether

-

Standard laboratory glassware and purification apparatus (e.g., chromatography column)

Methodology:

-

Activation of Aluminum: An aluminum-mercury amalgam is prepared by treating aluminum foil with an aqueous solution of mercuric chloride.

-

Reaction Setup: The activated aluminum is added to a solution of o,p'-DDT in diethyl ether.

-

Reduction: Tritiated water (³H₂O) is added dropwise to the reaction mixture. The reduction of the trichloromethyl group to a dichloromethyl group proceeds, incorporating tritium (B154650) at the β-carbon.

-

Workup and Purification: The reaction is quenched, and the organic layer is separated, washed, and dried. The crude product is then purified using column chromatography to isolate the β-³H-mitotane.

-

Characterization: The final product's identity and purity are confirmed using standard analytical techniques such as HPLC and mass spectrometry. The specific activity is determined by scintillation counting.

This protocol highlights a key transformation for producing labeled this compound, which is crucial for studying its metabolic fate and mechanism of action.

Workflow for the synthesis of radiolabeled this compound.

Chemical and Physical Properties

This compound is a white granular solid composed of colorless crystals.[6] It is a lipophilic molecule, a characteristic that significantly influences its pharmacokinetics, including its distribution into adipose tissue and its poor aqueous solubility.[2][7]

Data Summary

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 1,1-dichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethane | [6] |

| Synonyms | o,p'-DDD, Mitotan, Lysodren® | [1][6] |

| Molecular Formula | C₁₄H₁₀Cl₄ | [1][8] |

| Molecular Weight | 320.04 g/mol | [1][8] |

| Appearance | White granular solid, colorless crystals | [6] |

| Melting Point | 77–78 °C | [9] |

| Water Solubility | 0.1 mg/L (at 25 °C) | [7] |

| Solubility (Organic) | Soluble in ethanol (B145695), isooctane, carbon tetrachloride, DMSO (30 mg/ml), DMF (30 mg/ml) | [6][9] |

| log P (Octanol/Water) | 6.02 | [1] |

| Stability | Stable under proper conditions. Incompatible with strong oxidizing agents. | [9] |

| Hazardous Decomposition | Upon thermal decomposition, can produce carbon oxides and hydrogen chloride. | [9] |

Mechanism of Action and Signaling Pathways

This compound's therapeutic effect is attributed to its ability to induce selective necrosis and atrophy of the adrenal cortex.[3] Its mechanism is multifaceted, involving the disruption of mitochondrial function, inhibition of steroidogenesis, and induction of endoplasmic reticulum (ER) stress.

Inhibition of Steroidogenesis

This compound directly inhibits key enzymes in the steroid synthesis pathway, which is primarily localized within the mitochondria of adrenocortical cells. It has been shown to inhibit cytochrome P450 enzymes, including CYP11A1, CYP11B1, and CYP11B2.[4][10] This leads to a significant reduction in the production of cortisol and other corticosteroids.[10] Furthermore, this compound disrupts the ACTH/cAMP signaling pathway, which is critical for activating the transcription of steroidogenic genes.[11]

This compound's inhibition of key enzymes in the cortisol synthesis pathway.

Induction of ER Stress and Apoptosis

Recent studies have identified that this compound inhibits sterol-O-acyl transferase 1 (SOAT1). This inhibition leads to an accumulation of free cholesterol within the cell, which in turn induces significant endoplasmic reticulum (ER) stress. The sustained ER stress activates the unfolded protein response (UPR), ultimately triggering apoptotic cell death. This lipid-mediated ER stress is considered a key component of this compound's cytotoxic activity against adrenocortical carcinoma cells.

This compound-induced ER stress leading to apoptosis.

Key Experimental Protocols

Protocol: HPLC-UV Analysis of this compound in Plasma[13][14]

Objective: To quantify the concentration of this compound and its major metabolite, DDE, in human plasma for therapeutic drug monitoring and pharmacokinetic studies.

Materials and Equipment:

-

HPLC system with UV detector

-

C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm)

-

Human plasma samples

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Aldrin (Internal Standard)

-

Centrifuge, vortex mixer

Methodology:

-

Sample Preparation:

-

To 200 µL of plasma, add the internal standard (Aldrin).

-

Perform protein precipitation by adding 200 µL of acetonitrile.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

-

-

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile/Water (90:10, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Injection Volume: 50 µL of the clear supernatant.

-

UV Detection Wavelength: 226 nm.

-

-

Data Analysis:

-

Identify and integrate the peaks for this compound, DDE, and the internal standard based on their retention times (e.g., this compound ~7.1 min, DDE ~9.4 min, Aldrin ~12.6 min).[12]

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against known concentrations.

-

Calculate the concentration of this compound and DDE in the unknown samples using the calibration curve.

-

Protocol: In Vitro Cell Viability (MTT/MTS) Assay[6][15]

Objective: To assess the cytotoxic effect of this compound on an adrenocortical carcinoma cell line (e.g., NCI-H295R).

Materials and Equipment:

-

NCI-H295R cell line

-

Complete cell culture medium

-

This compound stock solution (dissolved in ethanol or DMSO)

-

96-well cell culture plates

-

MTT or MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

Plate reader (for absorbance measurement)

-

CO₂ incubator

Methodology:

-

Cell Seeding: Seed NCI-H295R cells in a 96-well plate at a predetermined density (e.g., 1.5 x 10⁵ cells/well) and allow them to adhere overnight in a CO₂ incubator.[11]

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound (e.g., 0.625 to 100 µM). Include a vehicle control (medium with the same concentration of ethanol/DMSO as the highest drug concentration).[13]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[6][13]

-

Viability Assessment:

-

Add the MTS/MTT reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours to allow for the conversion of the reagent into a colored formazan (B1609692) product by viable cells.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Express the results as a percentage of the vehicle control (100% viability).

-

Plot the percentage of cell viability against the this compound concentration and calculate the IC₅₀ value (the concentration that inhibits cell viability by 50%).

-

Conclusion

This compound remains a critical therapeutic agent for adrenocortical carcinoma. A thorough understanding of its synthesis, chemical properties, and complex mechanisms of action is essential for the development of improved formulations, novel analogs, and more effective combination therapies.[2][14] The protocols and data presented in this guide offer a foundational resource for researchers dedicated to advancing the study and application of this important drug.

References

- 1. Dichlorodiphenyldichloroethane - Wikipedia [en.wikipedia.org]

- 2. Powder Self-Emulsifying Drug Delivery System for this compound: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancercareontario.ca [cancercareontario.ca]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane [webbook.nist.gov]

- 9. 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane [drugfuture.com]

- 10. researchgate.net [researchgate.net]

- 11. Albumin/Mitotane Interaction Affects Drug Activity in Adrenocortical Carcinoma Cells: Smoke and Mirrors on this compound Effect with Possible Implications for Patients’ Management - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. ar.iiarjournals.org [ar.iiarjournals.org]

The Central Role of Mitochondria in Mitotane-Induced Apoptosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitotane (B1677208) (o,p'-DDD) remains a cornerstone in the treatment of adrenocortical carcinoma (ACC), yet its precise molecular mechanisms of action are still being unraveled. A growing body of evidence points to the mitochondrion as a primary target of this compound's cytotoxic effects, initiating a cascade of events that culminate in apoptosis. This technical guide provides a comprehensive overview of the pivotal role of mitochondria in this compound-induced apoptosis, synthesizing key findings on signaling pathways, presenting quantitative data from various studies, and detailing relevant experimental protocols. Visualizations of the core signaling pathways and experimental workflows are provided to facilitate a deeper understanding of these complex processes.

Introduction

This compound, a derivative of the insecticide DDT, exhibits a unique tropism for the adrenal cortex, leading to both inhibition of steroidogenesis and induction of cell death.[1] While its effects on steroidogenic enzymes are well-documented, the mechanisms by which this compound triggers apoptosis are of significant interest for improving therapeutic strategies and overcoming resistance. The intrinsic, or mitochondrial, pathway of apoptosis is now understood to be a key player in this compound's mechanism of action.[2] This guide will delve into the specific molecular events at the mitochondrial level that are perturbed by this compound, leading to the programmed demise of adrenocortical carcinoma cells.

Mitochondrial Dysfunction in Response to this compound

This compound's pro-apoptotic activity is intrinsically linked to its ability to induce profound mitochondrial dysfunction. This manifests through several key events:

-

Alteration of Mitochondrial Morphology and Integrity: this compound exposure leads to significant changes in mitochondrial structure, including swelling, a decrease in the number of cristae, and fragmentation of the mitochondrial network.[3][4] These morphological changes are indicative of underlying functional impairments. Electron microscopy reveals dose- and time-dependent alterations, ultimately leading to the disruption of the organelle.[3]

-

Inhibition of the Respiratory Chain: A critical effect of this compound is the impairment of the mitochondrial respiratory chain. Specifically, this compound has been shown to inhibit the activity of Complex IV (cytochrome c oxidase) and Complex I.[5][6] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[1][7]

-

Depolarization of the Mitochondrial Membrane: The disruption of the respiratory chain and damage to the mitochondrial inner membrane result in the dissipation of the mitochondrial membrane potential (ΔΨm).[3][8][9] This depolarization is a critical early event in the apoptotic cascade.

Quantitative Effects of this compound on Mitochondrial Function and Cell Viability

The following tables summarize quantitative data from various studies on the effects of this compound on adrenocortical and other cancer cell lines.

| Cell Line | This compound Concentration (µM) | Duration of Treatment | Effect | Percentage Change | Reference |

| H295R | 50 | 24h | Inhibition of Complex IV activity | 50% decrease | [5][10] |

| SW13 | 50 | 24h | Inhibition of Complex IV activity | 50% decrease | [5][10] |